molecular formula C7H6F2N2S B1304730 1-(2,5-Difluorophenyl)thiourea CAS No. 207981-44-0

1-(2,5-Difluorophenyl)thiourea

Cat. No. B1304730
M. Wt: 188.2 g/mol
InChI Key: JBWSNSWRTOFDBM-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)thiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom and single-bonded to a second nitrogen atom. Thioureas are known for their wide range of applications, including their use as catalysts, in organic synthesis, and as chiral solvating agents (CSAs) for enantiodiscrimination in NMR spectroscopy .

Synthesis Analysis

The synthesis of thiourea derivatives can be achieved through various methods. For instance, a thiourea derivative was prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, which was then used as a CSA for enantiodiscrimination of amino acid derivatives . Another approach for synthesizing thiourea derivatives involves a one-pot reaction, such as the synthesis of 1-(4,5-diphenylpyrimidin-2-yl)thiourea from isoflavones and amidinothiourea . Additionally, difluoromethyl thioethers, which are structurally related to 1-(2,5-difluorophenyl)thiourea, can be synthesized from thiourea and diethyl bromodifluoromethylphosphonate in a one-pot process .

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a typical compound in the synthesis of 1-(4,5-diphenylpyrimidin-2-yl)thiourea was established by X-ray diffraction . Vibrational spectroscopy, including FTIR and Raman, has been used to analyze the molecular structure of isomeric thioureas, revealing the presence of intramolecular N-H⋯O and intermolecular N-H⋯S hydrogen bonds .

Chemical Reactions Analysis

Thiourea derivatives participate in a variety of chemical reactions. They have been used as CSAs for the enantiodiscrimination of amino acid derivatives , and as catalysts in Michael addition reactions, where they activate substrates through hydrogen bonding . The presence of fluorine atoms, as in 1-(2,5-difluorophenyl)thiourea, can influence the reactivity and selectivity of these compounds due to the electron-withdrawing effects of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonds can affect the vibrational modes of the compounds, as observed in the low-frequency values for the ν(C=O) and ν(C=S) stretching modes . The electron-withdrawing effects of substituents such as fluorine atoms can enhance the acidity of the thiourea, which in turn can affect their hydrogen-bonding properties and catalytic performance in reactions .

Scientific Research Applications

Vibrational Spectra and Molecular Structure

Thiourea derivatives have been explored for their unique vibrational spectra and molecular structure, contributing to the understanding of their physical and chemical properties. For instance, studies on isomeric 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas have provided insights into their synthesis, vibrational analysis, and structural data through single-crystal X-ray diffraction, highlighting the importance of intramolecular and intermolecular hydrogen bonds in determining their molecular conformation and stability (Saeed et al., 2017).

Catalysis and Chemical Synthesis

Thiourea derivatives have demonstrated significant utility in catalysis and chemical synthesis. For example, they have been used as catalysts in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, offering an efficient route to diverse 2-amino-4,5-dihydrothiophenes, which underscores their role in facilitating complex chemical transformations (Xie et al., 2019).

Material Sciences and Sensing Applications

Research has also extended into the use of thiourea derivatives in material sciences and as sensing agents. For instance, thioureas have been incorporated into dirhenium(I) tricarbonyl complexes, demonstrating unusual binding and selectivity for dihydrogenphosphate ions, indicating potential applications in selective sensing and recognition of specific anions (Blackburn et al., 2014).

Antimicrobial and Antifungal Properties

Some thiourea derivatives have been explored for their antimicrobial and antifungal properties, offering insights into their potential as novel agents for treating infections. For instance, derivatives have shown specific activities against Gram-positive and Gram-negative bacteria, as well as Candida spp., providing a basis for the development of new antimicrobial agents (Limban et al., 2008).

Enzyme Inhibition

Additionally, thiourea derivatives have been studied for their potential as enzyme inhibitors, which is crucial for the development of therapeutic agents for various diseases. For example, they have been evaluated for their inhibitory effects on enzymes like α-amylase and α-glucosidase, highlighting their relevance in the pharmaceutical industry (Naz et al., 2020).

Safety And Hazards

1-(2,5-Difluorophenyl)thiourea is considered hazardous and is toxic if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . In case of contact with eyes or skin, it is recommended to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

(2,5-difluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWSNSWRTOFDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378946
Record name N-(2,5-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluorophenyl)thiourea

CAS RN

207981-44-0
Record name N-(2,5-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-Difluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Demir, C Türkeş, Öİ Küfrevioğlu… - Chemistry & …, 2023 - Wiley Online Library
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Number of citations: 5 onlinelibrary.wiley.com
B Mathew, P Ruiz, S Dutta, JT Entrekin, S Zhang… - European Journal of …, 2021 - Elsevier
ALS is a rare type of progressive neurological disease with unknown etiology. It results in the gradual degeneration and death of motor neurons responsible for controlling the voluntary …
Number of citations: 2 www.sciencedirect.com

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